molecular formula C13H17NO4S2 B2427043 5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034611-37-3

5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B2427043
CAS No.: 2034611-37-3
M. Wt: 315.4
InChI Key: UYOHMYGKMGYWRF-UHFFFAOYSA-N
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Description

5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

5-(2-ethylphenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-2-10-5-3-4-6-13(10)20(17,18)14-8-12-7-11(14)9-19(12,15)16/h3-6,11-12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHMYGKMGYWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a multi-step process. One common method includes the cycloaddition reaction, where a precursor compound undergoes a [4+2] cycloaddition to form the bicyclic core. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and scalable, ensuring consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate, ensuring the stability of the bicyclic structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic compound with a similar core structure, used in medicinal and industrial applications.

    Sordarins: Natural products with a bicyclic structure, known for their antifungal properties.

    Bornanesultam: A chiral auxiliary used in asymmetric synthesis.

Uniqueness

5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is unique due to its specific functional groups and the presence of a sulfur atom in the bicyclic core.

Biological Activity

5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This compound belongs to a class of sulfonamides that exhibit diverse pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework with a sulfonyl group attached to an ethylphenyl moiety. The presence of the thia and azabicyclic structures contributes to its unique properties and biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including those structurally similar to our compound. For instance, compounds derived from bicyclic amines have demonstrated significant activity against various viruses such as coxsackievirus B and enterovirus (EMCV) with IC50 values ranging from 18.3 µM to 22.0 µM .

CompoundVirus TargetedIC50 (µM)Selectivity Index
Compound AEMCV22.0 ± 2.640.3
Compound BHPIV-318.3 ± 2.019.6
This compoundTBDTBDTBD

Study on Antiviral Efficacy

In a study focusing on the synthesis of sulfonamide derivatives, researchers reported that certain bicyclic sulfonamides exhibited promising antiviral activity against SARS-CoV-2, with one compound showing an IC50 of 0.8 µM and a selectivity index of 30.7 . While direct data on our compound is lacking, its structural similarities suggest potential effectiveness against similar viral pathogens.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of sulfonamide compounds often involves reactions with aryl-substituted sulfonyl chlorides and amines through classical methods . Understanding the SAR can provide insights into optimizing the biological activity of compounds like this compound.

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